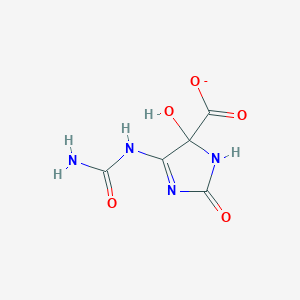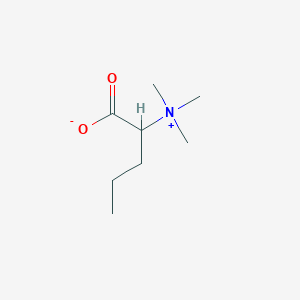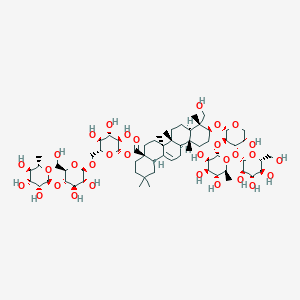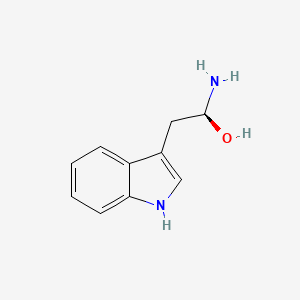
(1S)-1-Amino-2-(1H-indol-3-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-amino-2-(1H-indol-3-yl)ethanol is a tryptamine derivative in which a hydroxy group attached to the same carbon as the primary amino group (the S-enantiomer).
Scientific Research Applications
Crystal Structure and Interactions : The zwitterionic form of (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid, a related compound, demonstrates strong intermolecular hydrogen bonding and π–π interactions, forming a three-dimensional network in its crystal structure (Di, 2010).
Antibacterial and Antifungal Activity : Novel 1H-Indole derivatives, synthesized through reactions involving indole and chloroacetylchloride, have shown significant antimicrobial activity against various pathogens (Author Not Listed, 2020).
Hydroamination and Stereoselectivity : Hydroamination of certain indole derivatives can proceed under mild conditions, yielding products with high stereoselectivity and yield, demonstrating the potential for synthesizing amino derivatives of indole (Sobenina et al., 2010).
Chemical Reactions with Aldehydes and Alcohols : Tryptophan analogues, including indole derivatives, react with acetaldehyde and ethanol to yield mixed acetals, which may have implications for protein modifications and ethanol toxicity (Austin & Fraenkel-conrat, 1992).
Pharmaceutical Synthesis : Indole derivatives are utilized in the eco-friendly synthesis of pharmaceutically interesting compounds, such as bis(indol-3-yl)indolin-2-ones, demonstrating the potential for green chemistry in pharmaceutical synthesis (Brahmachari & Banerjee, 2014).
Complexation with Metal Ions : Tryptophan and its derivatives can form complexes with metal ions like methylmercury, indicating potential applications in studying metal-protein interactions (Corbeil & Beauchamp, 1988).
Trans-Esterification and Pharmacokinetics : The trans-esterification of indole derivatives in the presence of ethanol can affect their pharmacokinetics, demonstrating the importance of solvent interactions in drug metabolism (Chen et al., 2004).
Stereochemistry in Biochemical Reactions : The stereochemistry of 2-aminoethanol rearrangement by ethanolamine ammonia-lyase has been studied, providing insights into enzyme-substrate interactions (Gani, Wallis & Young, 1983).
Thermochemical Properties : Studies on the enthalpy of formation and computational analysis of indole derivatives, including 2-(1H-indol-3-yl)ethanol, contribute to understanding their thermochemical properties (Carvalho et al., 2019).
Green Synthesis of Schiff Bases : The environmentally friendly synthesis of Schiff bases with indole moieties demonstrates the potential for sustainable chemistry practices (Jawale et al., 2020).
properties
Product Name |
(1S)-1-Amino-2-(1H-indol-3-YL)ethanol |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S)-1-amino-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5,11H2/t10-/m0/s1 |
InChI Key |
WNWJSYYPDDQIQV-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](N)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



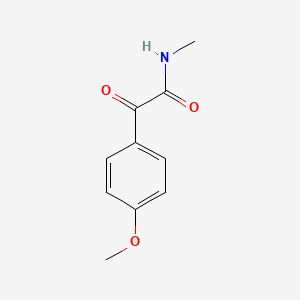




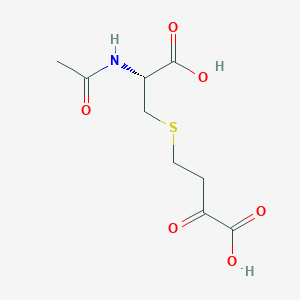
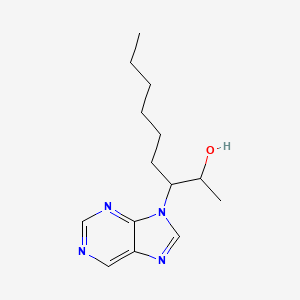
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)
![(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B1259680.png)
